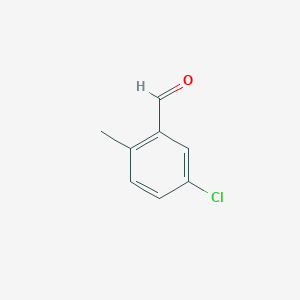

5-Chloro-2-methylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-2-3-8(9)4-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDYTVUGYXUWXGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492927 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58966-34-0 | |

| Record name | 5-Chloro-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Chloro-2-methylbenzaldehyde synthesis pathway from toluene

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylbenzaldehyde from Toluene

Abstract

This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] This technical guide provides an in-depth analysis of the viable synthetic pathways for producing this compound, starting from the readily available raw material, toluene. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing. It will explore the core chemical transformations, delve into the mechanistic underpinnings of each step, and provide detailed experimental protocols for the most practical synthesis routes.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇ClO, is a disubstituted benzaldehyde derivative.[1][2] Its molecular structure, featuring a chlorine atom and a methyl group on the aromatic ring, imparts specific reactivity that makes it a valuable building block in organic synthesis. The aldehyde functional group is highly versatile for forming carbon-carbon and carbon-nitrogen bonds, essential for constructing complex molecular architectures found in active pharmaceutical ingredients and other high-value chemicals.[1]

Strategic Synthesis Pathways from Toluene

The synthesis of this compound from toluene necessitates a multi-step approach involving the introduction of both a chlorine atom and a formyl group onto the toluene backbone, with specific regiochemistry. The primary strategic considerations involve the order of these introductions and the methods employed for each transformation. Two principal pathways emerge as the most logical and industrially scalable:

-

Pathway A: Formylation of 4-Chlorotoluene. This strategy involves the initial chlorination of toluene to produce 4-chlorotoluene, followed by the introduction of the aldehyde group.

-

Pathway B: Chlorination of 2-Methylbenzaldehyde. This alternative approach begins with the formylation of toluene to yield 2-methylbenzaldehyde, which is then subjected to chlorination.

This guide will primarily focus on Pathway A, as the directing effects of the substituents in 4-chlorotoluene offer a more controlled and regioselective route to the desired product.

Pathway A: Synthesis via Formylation of 4-Chlorotoluene

This pathway is a robust and widely employed method for the synthesis of this compound. It leverages the ortho-para directing nature of the methyl group and the deactivating, yet ortho-para directing, nature of the chlorine atom in the starting material, 4-chlorotoluene.

Step 1: Chlorination of Toluene to 4-Chlorotoluene

The initial step involves the electrophilic aromatic substitution of toluene with chlorine gas in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). The methyl group of toluene is an activating, ortho-para director. This reaction yields a mixture of 2-chlorotoluene and 4-chlorotoluene. The para isomer, 4-chlorotoluene, is the desired product and can be separated from the ortho isomer by distillation.

Step 2: Formylation of 4-Chlorotoluene

The introduction of the formyl group (-CHO) onto the 4-chlorotoluene ring is the key transformation in this pathway. Several named reactions can achieve this, with the Vilsmeier-Haack and Gattermann-Koch reactions being the most prominent.

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[3][4] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6]

Mechanism:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloromethyliminium salt, known as the Vilsmeier reagent.[3][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-chlorotoluene attacks the electrophilic Vilsmeier reagent. The methyl group directs the substitution to the ortho position (position 2), leading to the formation of an iminium ion intermediate.

-

Hydrolysis: The intermediate iminium salt is then hydrolyzed with water to yield the final product, this compound.[4]

Experimental Protocol: Vilsmeier-Haack Formylation of 4-Chlorotoluene

-

Reagents and Equipment:

-

4-Chlorotoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) as solvent

-

Ice bath

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Sodium acetate solution

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask cooled in an ice bath, add DMF to DCM.

-

Slowly add POCl₃ to the solution while stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

-

Once the Vilsmeier reagent has formed, add 4-chlorotoluene dropwise to the mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

-

Stir for a short period to allow for the hydrolysis of the intermediate.

-

Transfer the mixture to a separatory funnel and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

-

Diagram: Vilsmeier-Haack Reaction Workflow

Caption: Experimental workflow for the Vilsmeier-Haack synthesis of this compound.

The Gattermann-Koch reaction is another classical method for the formylation of aromatic compounds, particularly suitable for alkylbenzenes like toluene and its derivatives.[7][8] This reaction utilizes carbon monoxide (CO) and hydrogen chloride (HCl) in the presence of a catalyst system, typically a mixture of copper(I) chloride (CuCl) and aluminum chloride (AlCl₃).[9]

Mechanism:

-

Formation of the Formyl Cation Precursor: Carbon monoxide and HCl react under pressure in the presence of the catalyst to form a reactive electrophilic species, often represented as the formyl cation ([HCO]⁺).[8]

-

Electrophilic Aromatic Substitution: The aromatic ring of 4-chlorotoluene attacks the formyl cation in a classic electrophilic aromatic substitution manner.[8] The substitution occurs at the position ortho to the methyl group.

-

Deprotonation: A proton is eliminated from the intermediate carbocation to restore the aromaticity of the ring, yielding this compound.

Table 1: Comparison of Formylation Methods

| Feature | Vilsmeier-Haack Reaction | Gattermann-Koch Reaction |

| Formylating Agent | Vilsmeier Reagent (from DMF/POCl₃) | Carbon Monoxide and HCl |

| Catalyst | None (reagents are consumed) | AlCl₃/CuCl |

| Reaction Conditions | Mild (0 °C to room temperature) | High pressure of CO and HCl |

| Substrate Scope | Electron-rich aromatics and heterocycles[6] | Alkylbenzenes[9] |

| Safety Considerations | POCl₃ is corrosive and moisture-sensitive. | CO is a toxic gas; requires specialized high-pressure equipment. |

Alternative Synthetic Routes

While the formylation of 4-chlorotoluene is a primary route, other pathways are chemically feasible, though they may present different challenges in terms of starting material availability, regioselectivity, or reaction conditions.

Sommelet Reaction

The Sommelet reaction converts a benzylic halide into an aldehyde using hexamine (hexamethylenetetramine) and water.[10][11][12] To synthesize this compound via this route, one would first need to prepare 5-chloro-2-methylbenzyl chloride from 4-chlorotoluene through free-radical chlorination of the methyl group.

Diagram: Sommelet Reaction Pathway

Caption: The Sommelet reaction pathway to this compound.

Friedel-Crafts Acylation Followed by Reduction

This two-step approach involves the Friedel-Crafts acylation of 4-chlorotoluene with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone.[13][14][15][16] The resulting ketone can then be reduced to the desired aldehyde. However, the direct reduction of a ketone to an aldehyde can be challenging, often requiring specific reagents to avoid over-reduction to the alcohol or alkane.

Conclusion

The synthesis of this compound from toluene is most strategically and efficiently achieved through the formylation of 4-chlorotoluene. Among the available formylation methods, the Vilsmeier-Haack reaction offers a practical and scalable approach with milder reaction conditions compared to the Gattermann-Koch reaction. The choice of synthetic route will ultimately depend on the available resources, scale of production, and safety infrastructure. This guide provides the foundational knowledge for researchers and developers to select and optimize the synthesis of this important chemical intermediate.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C8H7ClO | CID 12347565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. homework.study.com [homework.study.com]

- 10. grokipedia.com [grokipedia.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. 傅-克酰基化反应 [sigmaaldrich.com]

- 15. Friedel-Crafts Acylation [organic-chemistry.org]

- 16. byjus.com [byjus.com]

An In-depth Technical Guide to 5-Chloro-2-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for 5-Chloro-2-methylbenzaldehyde, a key intermediate in various fields of chemical synthesis.

Compound Identification and Physical Properties

This compound is a disubstituted benzaldehyde derivative. Its core structure consists of a benzene ring functionalized with a chlorine atom, a methyl group, and a formyl (aldehyde) group.

Systematic Information:

| Identifier | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 58966-34-0 | [ChemicalBook][2], [LookChem][3] |

| Molecular Formula | C₈H₇ClO | [Sigma-Aldrich], [PubChem][1] |

| Molecular Weight | 154.59 g/mol | [Sigma-Aldrich], [PubChem][1] |

| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C=O | [PubChem][1] |

| InChI Key | DDYTVUGYXUWXGN-UHFFFAOYSA-N | [PubChem][1] |

Physical and Chemical Properties:

| Property | Value | Source |

| Appearance | Solid | [Sigma-Aldrich] |

| Boiling Point | 233 °C | [LookChem][3] |

| Flash Point | 105 °C | [LookChem][3] |

| Density | 1.195 g/cm³ | [LookChem][3] |

| Refractive Index | 1.562 | [LookChem][3] |

Spectroscopic Profile and Characterization

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

Predicted ¹H NMR Data (CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.2 | Singlet | 1H | -CHO | The aldehydic proton is highly deshielded and typically appears as a singlet in this region. |

| ~7.7 | Doublet (d) | 1H | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will be split by H-4. |

| ~7.4 | Doublet of doublets (dd) | 1H | H-4 | This proton is coupled to both H-3 and H-6. |

| ~7.2 | Doublet (d) | 1H | H-3 | This proton is coupled to H-4. |

| ~2.6 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and appear as a singlet in the upfield region. |

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~191 | C=O | The carbonyl carbon of the aldehyde is highly deshielded. |

| ~140 | C-2 | The carbon bearing the methyl group. |

| ~137 | C-5 | The carbon bearing the chlorine atom. |

| ~134 | C-1 | The carbon attached to the aldehyde group. |

| ~132 | C-6 | Aromatic CH. |

| ~130 | C-4 | Aromatic CH. |

| ~127 | C-3 | Aromatic CH. |

| ~19 | -CH₃ | The methyl carbon. |

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in this compound.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3050-3100 | Aromatic C-H | Stretching |

| ~2820 and ~2720 | Aldehyde C-H | Stretching (Fermi resonance) |

| ~1700 | C=O (Aldehyde) | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~800-900 | C-H out-of-plane bending | Aromatic substitution pattern |

| ~700-800 | C-Cl | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in an M+2 peak at m/z 156 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Loss of H· (M-1): A peak at m/z 153, resulting from the loss of the aldehydic hydrogen radical.

-

Loss of CHO· (M-29): A peak at m/z 125, corresponding to the loss of the formyl radical.

-

Loss of Cl· (M-35): A peak at m/z 119, due to the loss of a chlorine radical.

Synthesis Protocol

A common and effective method for the synthesis of substituted benzaldehydes is the oxidation of the corresponding benzyl alcohol. The following is a plausible, detailed protocol for the laboratory-scale synthesis of this compound from 5-Chloro-2-methylbenzyl alcohol.

Oxidation of 5-Chloro-2-methylbenzyl alcohol

This procedure utilizes pyridinium chlorochromate (PCC), a mild oxidizing agent suitable for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Materials:

-

5-Chloro-2-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Celatom® or Celite®

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for larger scale)

-

Separatory funnel

-

Rotary evaporator

-

Glass funnel and filter paper

Experimental Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-Chloro-2-methylbenzyl alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Addition of Oxidant: To the stirred solution, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise at room temperature. The mixture will turn into a dark brown slurry.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the more nonpolar aldehyde spot.

-

Work-up: Upon completion of the reaction, dilute the mixture with an equal volume of diethyl ether. Pass the slurry through a short plug of silica gel topped with a layer of Celatom® or Celite® to filter out the chromium byproducts.

-

Extraction: Wash the filter cake thoroughly with additional diethyl ether to ensure complete recovery of the product.

-

Concentration: Combine the organic filtrates and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Information:

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H301: Toxic if swallowed [Sigma-Aldrich][4] |

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. Its functional groups offer multiple reaction pathways for the construction of more complex molecules. It is primarily used as an intermediate in the synthesis of:

-

Pharmaceuticals: As a precursor for the development of new drug candidates. [LookChem][3]

-

Agrochemicals: In the manufacturing of pesticides and herbicides. [LookChem][3]

-

Dyes and Pigments: For the synthesis of coloring agents. [LookChem][3]

References

Modulating Reactivity: A Guide to the Aldehyde Group in Substituted Benzaldehydes

An In-Depth Technical Guide:

Introduction: The Versatile Core of Aromatic Chemistry

Benzaldehyde and its derivatives represent a cornerstone class of organic compounds, serving as indispensable building blocks in sectors ranging from pharmaceuticals and agrochemicals to dyes and fragrances.[1] The reactivity of these molecules is fundamentally dictated by the aldehyde functional group (-CHO), a site ripe for a multitude of chemical transformations. This guide delves into the core principles governing the aldehyde's reactivity, focusing on how substituents on the aromatic ring can be strategically employed to modulate its electronic and steric environment. Understanding these substituent effects is paramount for reaction optimization, mechanistic elucidation, and the rational design of novel molecules with targeted biological activities.[1][2]

The unique chemical properties of the benzaldehyde scaffold make it an invaluable starting material for developing new drugs.[2] Its aldehyde group readily participates in nucleophilic additions, oxidations, and reductions, allowing for the construction of diverse and complex organic structures.[1] This guide will provide a comprehensive exploration of these key reactions, grounded in mechanistic principles and supported by field-proven experimental protocols.

The Electronic Landscape: Understanding Substituent Effects

The reactivity of the carbonyl group in benzaldehyde is a direct function of the electrophilicity of its carbon atom. This carbon is inherently electron-poor (electrophilic) due to the polarization of the C=O double bond, where the highly electronegative oxygen atom pulls electron density towards itself.[3][4] Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts because the aromatic ring's resonance effect donates electron density, slightly reducing the carbonyl carbon's electrophilicity.[5][6][7]

Substituents on the benzene ring profoundly alter this electronic balance through two primary mechanisms:

-

Inductive Effect (Field Effect): An electrostatic effect transmitted through sigma (σ) bonds. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens (-Cl) pull electron density away from the ring and the aldehyde group, increasing the carbonyl carbon's partial positive charge and thus its reactivity toward nucleophiles. Electron-donating groups (EDGs) like alkyl (-CH₃) or methoxy (-OCH₃) push electron density, decreasing electrophilicity.

-

Resonance Effect (Delocalization): The delocalization of π-electrons across the aromatic system. EDGs with lone pairs (e.g., -OCH₃, -OH) in the ortho or para positions can donate electron density directly to the carbonyl group via resonance, significantly decreasing its electrophilicity. Conversely, EWGs like -NO₂ in these positions can withdraw electron density through resonance, enhancing electrophilicity.

Caption: Influence of EWGs and EDGs on aldehyde reactivity.

Nucleophilic Addition: The Archetypal Reaction

The most characteristic reaction of aldehydes is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol.[6][7]

Caption: Mechanism of nucleophilic addition to an aldehyde.

The rate of this reaction is highly sensitive to substituents. EWGs increase the partial positive charge on the carbonyl carbon, making it a more potent electrophile and accelerating the reaction.[5] Conversely, EDGs retard the reaction.[5]

Case Study: The Wittig Reaction

The Wittig reaction is a powerful method for alkene synthesis, reacting an aldehyde with a phosphorus ylide. Benzaldehydes with EWGs (e.g., -NO₂, -Cl) exhibit significantly faster reaction rates compared to unsubstituted benzaldehyde, while those with EDGs (e.g., -CH₃, -OCH₃) react more slowly.[5]

Table 1: Relative Reactivity of Substituted Benzaldehydes in the Wittig Reaction [5]

| Substituent (para-) | Reaction Type | Relative Rate Constant (k/k₀) |

| -NO₂ | Wittig | 14.7 |

| -Cl | Wittig | 2.75 |

| -H | Wittig | 1.00 |

| -CH₃ | Wittig | 0.45 |

| -OCH₃ | Wittig | 0.23 |

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Wittig Synthesis of a Substituted Stilbene[8]

This protocol describes a representative Wittig reaction between a substituted benzaldehyde and benzyltriphenylphosphonium chloride.

Objective: To synthesize a substituted stilbene via the Wittig reaction and observe the formation of a precipitate.

Materials:

-

Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde): 500 mg

-

Benzyltriphenylphosphonium chloride: 500 mg

-

10 M Sodium Hydroxide (NaOH): 5 mL

-

95% Ethanol (for recrystallization): ~20 mL

-

25 mL Erlenmeyer flasks (x2)

-

Magnetic stir bar and stir plate

-

Büchner funnel and suction filtration apparatus

-

Filter paper and watch glass

Procedure:

-

Reactant Setup: In a 25 mL Erlenmeyer flask, combine 500 mg of the assigned substituted benzaldehyde and 500 mg of benzyltriphenylphosphonium chloride.

-

Base Addition: Add 5 mL of 10 M NaOH solution to the flask. The strong base is required to deprotonate the phosphonium salt to form the reactive ylide intermediate.[8]

-

Reaction: Place a magnetic stir bar in the flask and stir the mixture vigorously at room temperature for 20 minutes. A precipitate (the stilbene product and triphenylphosphine oxide) will form.

-

Isolation: Set up a suction filtration apparatus with a pre-weighed piece of filter paper. Filter the solid product, washing it with a small amount of cold water to remove any residual NaOH. Continue to pull vacuum for approximately 2-3 minutes to partially dry the crude product.

-

Purification (Recrystallization): a. Transfer the crude solid to a clean 25 mL Erlenmeyer flask. b. In a separate beaker, gently heat approximately 20 mL of 95% ethanol to a boil. c. Add the minimum amount of hot ethanol to the crude product flask to dissolve the solid completely. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the purified crystals by suction filtration, wash with a small amount of ice-cold ethanol, and dry thoroughly.

-

Analysis: Determine the mass of the dried, purified product and calculate the yield. Characterize the product using Thin Layer Chromatography (TLC), melting point analysis, and spectroscopic methods (e.g., ¹H NMR, IR) as required.

Oxidation of the Aldehyde Group

The oxidation of substituted benzaldehydes to their corresponding benzoic acids is a fundamental transformation.[9][10] The reaction kinetics are first order with respect to both the benzaldehyde and the oxidizing agent.[9][11][12] Interestingly, the influence of substituents can be complex. Studies using agents like benzyltrimethylammonium chlorobromate (BTMACB) show that the reaction is accelerated by both electron-donating and electron-withdrawing groups, with a more pronounced effect from EDGs.[5] This suggests a mechanism involving an electron-deficient reaction center in the rate-determining step.[9][11][12]

Table 2: Relative Reactivity of Substituted Benzaldehydes in Oxidation with BTMACB [5]

| Substituent (para-) | Reaction Type | Relative Rate Constant (k/k₀) |

| -OCH₃ | Oxidation | 6.31 |

| -CH₃ | Oxidation | 2.51 |

| -NO₂ | Oxidation | 1.62 |

| -H | Oxidation | 1.00 |

| -Cl | Oxidation | 0.55 |

k₀ is the rate constant for unsubstituted benzaldehyde.

Experimental Protocol: Phase-Transfer Catalyzed Oxidation[11][14]

This method provides a high-yield synthesis of benzoic acids under mild conditions by transferring the oxidant (permanganate) from an aqueous phase to an organic phase containing the aldehyde.[10][13]

Objective: To oxidize 4-chlorobenzaldehyde to 4-chlorobenzoic acid with high yield (>90%).[13]

Materials:

-

4-Chlorobenzaldehyde

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

Toluene (or Ethyl Acetate) - Organic Solvent

-

Sulfuric Acid (dilute)

-

Sodium bisulfite (for quenching)

-

Separatory funnel, round-bottom flask, condenser, heating mantle

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorobenzaldehyde in toluene. Add the phase-transfer catalyst, TBAB.

-

Oxidant Phase: In a separate beaker, prepare an aqueous solution of KMnO₄.

-

Reaction: Add the aqueous KMnO₄ solution to the flask. Heat the biphasic mixture to a gentle reflux with vigorous stirring. The TBAB transfers the MnO₄⁻ ion into the organic phase where it can react with the aldehyde. The reaction progress can be monitored by the disappearance of the purple permanganate color.

-

Workup: a. After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. b. Quench any excess KMnO₄ by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown precipitate of MnO₂ forms. c. Acidify the mixture with dilute sulfuric acid to protonate the benzoate salt to the free benzoic acid.

-

Isolation: a. Transfer the mixture to a separatory funnel. Separate the organic layer. b. Extract the aqueous layer with additional portions of toluene (or ethyl acetate). c. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Remove the solvent under reduced pressure to yield the crude 4-chlorobenzoic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified benzoic acid. The product can be characterized by its melting point and IR spectroscopy.[10][13]

Reduction of the Aldehyde Group

The reduction of benzaldehydes to their corresponding primary (benzyl) alcohols is another key transformation. This can be achieved using various reducing agents, from standard chemical hydrides like sodium borohydride (NaBH₄) to enzymatic systems.[14] Biocatalytic reductions are of particular interest in drug development for their high selectivity and mild reaction conditions.[14] Studies using crude reductase enzymes from beans have shown that the conversion is dependent on both the electronic and steric nature of the substituent.[14]

Special Topics: The Cannizzaro Reaction

For benzaldehydes and other non-enolizable aldehydes (those lacking an α-hydrogen), treatment with a strong base induces a disproportionation reaction known as the Cannizzaro reaction. In this redox process, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (reduction) and one molecule of the carboxylic acid salt (oxidation).[15][16]

The reaction was first discovered by Stanislao Cannizzaro in 1853, who obtained benzyl alcohol and potassium benzoate from the treatment of benzaldehyde with potash.[16][17][18]

Caption: Key steps of the Cannizzaro reaction mechanism.

The Crossed Cannizzaro Reaction is a more synthetically useful variant where an inexpensive, highly reactive aldehyde like formaldehyde is used as a sacrificial reductant to convert a more valuable aldehyde entirely to its corresponding alcohol, thereby increasing the yield of the desired product.[17][18]

Applications in Drug Discovery and Development

The ability to fine-tune the reactivity of the aldehyde group through substitution makes benzaldehyde derivatives highly valuable scaffolds in medicinal chemistry.[2][19] They serve as key intermediates in the synthesis of a wide range of pharmaceuticals, including antihypertensive and anticonvulsant medications.[2] The trifluoromethyl (-CF₃) group, for example, is a powerful electron-withdrawing moiety that can enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets, making it a cornerstone in modern drug design.[1] Benzaldehyde derivatives are also crucial for creating benzimidazole-based compounds, which have shown promise as inhibitors for conditions like Alzheimer's disease.[20]

Conclusion

The reactivity of the aldehyde group in substituted benzaldehydes is a nuanced interplay of inductive, resonance, and steric effects. Electron-withdrawing groups generally enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions, while electron-donating groups have the opposite effect. In redox reactions, the influence of substituents can be more complex and is often dependent on the specific mechanism and reagents involved. A thorough understanding of these governing principles is essential for professionals in organic synthesis and drug development, enabling the precise control of chemical reactions and the rational design of complex molecules with desired functions.

References

- 1. nbinno.com [nbinno.com]

- 2. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog [sinoshiny.com]

- 3. ck12.org [ck12.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Kinetics and mechanism of the oxidation of substituted benzaldehydes by benzyltrimethylammonium chlorobromate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research-advances.org [research-advances.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Cannizzaro Reaction Mechanism | Steps, Conditions, Uses & FAQs [allen.in]

- 16. Cannizzaro reaction - Wikipedia [en.wikipedia.org]

- 17. byjus.com [byjus.com]

- 18. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]

- 19. benchchem.com [benchchem.com]

- 20. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of 5-Chloro-2-methylbenzaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Emerging Significance of Substituted Benzaldehydes in Medicinal Chemistry

Benzaldehyde, the archetypal aromatic aldehyde, has long been recognized for its utility as a versatile chemical scaffold. However, the strategic introduction of substituents onto the benzene ring can dramatically modulate its physicochemical properties and biological activities, unlocking a vast landscape for therapeutic innovation. The compound 5-Chloro-2-methylbenzaldehyde, characterized by the presence of a chloro group at the fifth position and a methyl group at the second position, represents a particularly intriguing starting point for the development of novel bioactive molecules. The electron-withdrawing nature of the chlorine atom and the electron-donating, sterically influential methyl group create a unique electronic and steric profile, predisposing its derivatives to engage with biological targets with high specificity and affinity. This technical guide provides an in-depth exploration of the potential biological activities of this compound derivatives, offering a synthesis of current research, field-proven insights, and detailed experimental methodologies to empower researchers in the fields of drug discovery and development.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Benzaldehyde derivatives, particularly in the form of Schiff bases, have demonstrated significant potential as a novel class of antimicrobial agents.[1] The imine or azomethine group (-C=N-) of the Schiff base is a critical pharmacophore that can be readily synthesized through the condensation of this compound with various primary amines.

Mechanism of Action

The antimicrobial action of benzaldehyde derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane.[2] It is hypothesized that the lipophilic nature of these compounds facilitates their insertion into the lipid bilayer, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[2] Furthermore, the imine group in Schiff base derivatives can chelate with metal ions that are essential for the activity of various microbial enzymes, thereby inhibiting critical metabolic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[3][4]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Incubate the broth culture at 37°C until it achieves the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate to achieve a range of desired concentrations.[3]

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compound.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[5]

-

-

Determination of MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[5]

-

Optionally, a viability indicator dye such as resazurin can be added to aid in the determination of microbial growth.

-

Illustrative Data for Structurally Related Compounds

While specific MIC values for this compound derivatives are not extensively reported, studies on Schiff bases derived from the closely related 5-chloro-salicylaldehyde provide valuable insights. For instance, one study reported that a Schiff base derivative, (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited potent antimicrobial activity with MICs of 1.6 µg/mL against E. coli and 3.4 µg/mL against S. aureus.[6] Another study on Schiff bases of 5-chlorosalicylaldehyde and substituted anilines also demonstrated broad-spectrum antibacterial activity.[7]

| Compound Type | Test Organism | MIC (µg/mL) | Reference |

| Schiff Base of 5-chloro-salicylaldehyde | E. coli | 1.6 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | S. aureus | 3.4 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | P. fluorescence | 2.8 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | B. subtilis | 45.2 | [6] |

| Schiff Base of 5-chloro-salicylaldehyde | A. niger | 47.5 | [6] |

Anticancer Activity: Targeting Key Signaling Pathways in Malignancy

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Benzaldehyde and its derivatives have emerged as a promising class of compounds with the ability to selectively target cancer cells while exhibiting minimal harm to normal cells.[8]

Mechanism of Action: Inhibition of Pro-Survival Signaling

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical intracellular signaling pathways that are frequently dysregulated in cancer.[9][10] Two of the most important pathways implicated in cancer cell proliferation, survival, and inflammation are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11]

-

NF-κB Pathway: This pathway plays a pivotal role in the inflammatory response and in promoting cell survival by upregulating the expression of anti-apoptotic genes. In many cancers, the NF-κB pathway is constitutively active, contributing to tumor growth and resistance to therapy. Benzaldehyde derivatives have been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκB.[12]

-

MAPK Pathway: The MAPK cascade is a key signaling pathway that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis.[13] Dysregulation of the MAPK pathway is a common feature of many cancers. Some benzaldehyde derivatives have been found to exert their anticancer effects by inhibiting the phosphorylation of key kinases in the MAPK cascade, such as ERK, JNK, and p38.

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound. It measures the metabolic activity of cells, which is indicative of their viability.[14][15]

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[15]

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the compound.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compound) and an untreated control (cells in fresh medium only).

-

Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).[9]

-

-

MTT Addition and Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[9]

-

-

Solubilization and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

-

Illustrative Data for Structurally Related Compounds

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [9] |

| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [9] |

| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [9] |

| 5-Nitrosalicylaldehyde | HL-60 (Leukemia) | 1.54 | [9] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is therefore of significant therapeutic interest. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[12]

Mechanism of Action: Suppression of Inflammatory Mediators

The anti-inflammatory effects of benzaldehyde derivatives are largely attributed to their ability to suppress the expression and activity of enzymes involved in the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12] These enzymes are responsible for the production of key inflammatory mediators like nitric oxide (NO) and prostaglandins, respectively. The inhibition of these enzymes is often a consequence of the compound's ability to interfere with pro-inflammatory signaling pathways, such as the NF-κB pathway.[12]

Experimental Protocol: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophage Cells

The murine macrophage cell line RAW 264.7 is a widely used model to study inflammatory responses in vitro. Upon stimulation with lipopolysaccharide (LPS), these cells produce a variety of pro-inflammatory mediators.[16]

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Seed the cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/well and allow them to adhere overnight.[16]

-

-

Compound Treatment and LPS Stimulation:

-

Pre-treat the cells with various non-toxic concentrations of the this compound derivative for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[16]

-

-

Nitric Oxide (NO) Production Assay (Griess Assay):

-

After the 24-hour incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm to determine the concentration of nitrite, a stable product of NO.[16]

-

-

Measurement of Pro-inflammatory Cytokines (ELISA):

-

The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[16]

-

-

Cell Viability Assay (MTT):

-

It is crucial to perform a concurrent MTT assay to ensure that the observed anti-inflammatory effects are not a result of cytotoxicity.[16]

-

Conclusion and Future Directions

The derivatives of this compound represent a promising and largely unexplored area for the discovery of novel therapeutic agents. The unique substitution pattern on the benzaldehyde core provides a foundation for the synthesis of a diverse library of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the systematic evaluation of these derivatives. Future research should focus on the synthesis and screening of a broad range of this compound derivatives, including Schiff bases, chalcones, and other heterocyclic compounds. In-depth mechanistic studies will be crucial to elucidate the precise molecular targets and signaling pathways involved in their biological activities. Furthermore, lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles. The continued exploration of this chemical space holds great promise for the development of the next generation of therapeutics to address pressing unmet medical needs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. irepo.futminna.edu.ng:8080 [irepo.futminna.edu.ng:8080]

- 8. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. researchgate.net [researchgate.net]

- 12. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT (Assay protocol [protocols.io]

- 16. benchchem.com [benchchem.com]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 5-Chloro-2-methylbenzaldehyde in Common Organic Solvents

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 5-Chloro-2-methylbenzaldehyde (C₈H₇ClO), a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing its solubility. We present an inferred solubility profile in a range of common organic solvents, a detailed, field-tested experimental protocol for precise solubility determination, and a discussion of the key molecular interactions at play. This guide is designed to empower researchers to make informed decisions in solvent selection for synthesis, purification, and formulation.

Introduction: The Significance of Solubility for this compound

This compound is a substituted aromatic aldehyde with the molecular structure shown in Figure 1. Its utility as a building block in organic synthesis is significant, but its successful application hinges on a thorough understanding of its physical properties, paramount among which is solubility. The choice of solvent is a critical parameter that dictates reaction kinetics, yield, and purity during synthesis. In downstream applications, such as crystallization and formulation, solubility data is indispensable for process optimization and ensuring the bioavailability of active pharmaceutical ingredients (APIs) derived from this intermediate.

This guide addresses the current gap in readily available quantitative solubility data for this compound. By combining established chemical principles with practical, replicable methodologies, we provide a comprehensive resource for scientists working with this compound.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Inferred Solubility Profile

While precise quantitative solubility data for this compound is not extensively documented in publicly accessible literature, a qualitative and inferred solubility profile can be constructed based on its molecular structure and the well-established principle of "like dissolves like."[1][2] The presence of a largely nonpolar benzene ring and the absence of significant hydrogen bond-donating groups suggest poor solubility in highly polar, protic solvents like water. Conversely, its aromatic nature and the presence of a polar carbonyl group indicate good solubility in a range of common organic solvents.[3]

Based on these principles and qualitative data for similar aromatic aldehydes, the following table summarizes the inferred solubility of this compound.[4][5][6] It is imperative for researchers to empirically verify these qualitative assessments for their specific applications.

| Solvent Class | Representative Solvents | Inferred Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar carbonyl group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor with the hydroxyl groups of alcohols. Solubility is expected to decrease with increasing solvent polarity (Methanol > Ethanol > Water). |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the aldehyde's carbonyl group are the primary driving force for dissolution. The absence of a highly ordered hydrogen-bonding network in the solvent facilitates solvation. |

| Nonpolar Aromatic | Toluene, Benzene | Soluble to Very Soluble | Van der Waals forces and pi-pi stacking interactions between the aromatic rings of the solute and solvent promote solubility. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these nonpolar solvents limits mutual miscibility. |

Theoretical Framework: Factors Governing Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For this compound, the key factors are:

-

"Like Dissolves Like" As a molecule of intermediate polarity, it will be most soluble in solvents of similar polarity. The aromatic ring contributes to its nonpolar character, while the carbonyl and chloro groups introduce polarity.

-

Intermolecular Forces: The primary forces at play are:

-

Van der Waals forces (London dispersion forces): Present in all interactions, they are particularly significant between the aromatic ring and nonpolar solvents like toluene.

-

Dipole-dipole interactions: The polar C=O and C-Cl bonds lead to a net molecular dipole, allowing for favorable interactions with other polar molecules (e.g., acetone, ethanol).

-

Hydrogen bonding: While this compound cannot donate a hydrogen bond, the oxygen of the carbonyl group can act as a hydrogen bond acceptor. This is a key interaction in its dissolution in protic solvents like alcohols.[7]

-

-

Crystal Lattice Energy: For the solid to dissolve, the energy released from solute-solvent interactions must overcome the energy required to break apart the crystal lattice of this compound. A higher melting point often correlates with higher lattice energy and potentially lower solubility.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

To move from inferred to quantitative data, a standardized experimental protocol is essential. The following gravimetric method is a robust and widely applicable technique for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane)

-

Analytical balance (readable to ±0.1 mg)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Vials with screw caps (e.g., 4 mL)

-

Micropipettes

-

Glass syringes and syringe filters (0.45 µm)

-

Drying oven or vacuum oven

Experimental Workflow

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation: Accurately weigh a 4 mL vial. Add approximately 2 mL of the chosen solvent and record the exact mass. Add an excess of this compound to the solvent (i.e., more than will dissolve, ensuring a saturated solution).

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours to ensure that the solvent is fully saturated.

-

Phase Separation: After equilibration, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully and without disturbing the solid pellet, withdraw a known aliquot (e.g., 1 mL) of the clear supernatant using a pre-weighed syringe fitted with a syringe filter. Weigh the filled syringe to determine the exact mass of the saturated solution withdrawn.

-

Solvent Evaporation: Dispense the filtered supernatant into a pre-weighed, clean vial. Place the vial in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C). Dry to a constant weight.

-

Measurement: Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated as follows:

Mass of dissolved solid = (Mass of vial + residue) - (Mass of empty vial)

Mass of solvent in the aliquot = (Mass of saturated solution withdrawn) - (Mass of dissolved solid)

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent in the aliquot) x 100

-

Validation: Repeat the experiment at least three times for each solvent to ensure the reproducibility of the results.

Safety Considerations

This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) before use.[8][9] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust and vapors.

-

Preventing contact with skin and eyes.

Conclusion

While a comprehensive, publicly available database of quantitative solubility for this compound is lacking, a strong qualitative and inferred understanding can be derived from fundamental chemical principles. This guide has provided an inferred solubility profile across a range of common organic solvents and, more importantly, has equipped researchers with a robust, step-by-step experimental protocol for the precise determination of this critical parameter. By understanding the interplay of molecular structure and intermolecular forces, and by applying the methodologies outlined herein, scientists can confidently select appropriate solvent systems, thereby optimizing synthetic processes and facilitating the development of novel chemical entities.

References

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. E.4.10. [4.9] Solubility in organic solvents / fat solubility [nikkakyo.org]

- 5. 2-Methylbenzaldehyde | C8H8O | CID 10722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cymitquimica.com [cymitquimica.com]

- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological and Safety Profile of 5-Chloro-2-methylbenzaldehyde

Introduction: A Proactive Approach to Chemical Safety in Research and Development

5-Chloro-2-methylbenzaldehyde, a substituted aromatic aldehyde, represents a class of chemical intermediates pivotal in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its utility in creating complex molecular architectures necessitates a thorough and proactive understanding of its toxicological and safety profile. This guide is intended for researchers, scientists, and drug development professionals who handle this compound or similar chemical entities. Moving beyond a standard Safety Data Sheet (SDS), this document provides a deeper, more mechanistic perspective on the potential hazards of this compound. By integrating available data with toxicological principles and read-across analysis from structurally similar molecules, we aim to equip the user with the knowledge to implement robust safety protocols, anticipate potential biological effects, and ensure a safe and compliant research environment. The causality behind experimental choices in toxicological assessment and the principles of self-validating safety protocols are central themes of this guide.

Chemical and Physical Identity

A precise understanding of the physicochemical properties of a compound is the foundation of its safety assessment. These properties dictate its behavior in the environment and its potential for absorption and distribution in biological systems.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| Synonyms | 2-Methyl-5-chlorobenzaldehyde, Benzaldehyde, 5-chloro-2-methyl- | [2][3] |

| CAS Number | 58966-34-0 | [2][4] |

| Molecular Formula | C₈H₇ClO | [2][5] |

| Molecular Weight | 154.59 g/mol | [2][5] |

| Appearance | Solid | [6][7] |

| Boiling Point | 233°C | [1][3] |

| Flash Point | 105°C | [1][3] |

| Density | 1.195 g/cm³ | [3] |

| Solubility | Slightly soluble in water, highly soluble in most organic solvents. | [1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary and most acute danger is its oral toxicity.

-

GHS Pictogram:

-

Hazard Statements:

-

Precautionary Statements:

-

Hazard Classifications:

While the officially listed classification focuses on acute oral toxicity, a comprehensive safety assessment requires considering other potential hazards based on the reactivity of the benzaldehyde functional group and data from structurally related compounds.

Read-Across Analysis for Skin and Eye Irritation

Several chlorinated and/or methylated benzaldehydes exhibit irritant properties:

-

o-Chlorobenzaldehyde: Severely irritating to the eyes and skin.[9]

-

2-Chloro-5-methylbenzaldehyde: Causes skin irritation and serious eye irritation.[10]

-

3-Chlorobenzaldehyde: Causes skin irritation and serious eye irritation.[11]

-

4-Chlorobenzaldehyde: Causes skin and serious eye irritation.[12][13]

Given the consistent pattern of irritation across these close structural analogues, it is prudent to handle this compound as a potential skin and eye irritant .

Toxicological Profile

A detailed toxicological profile is essential for understanding the potential effects of a substance on biological systems. For this compound, this profile is constructed from its known acute toxicity and by inferring other potential toxicities from related compounds.

Acute Toxicity

The primary documented hazard is acute oral toxicity, with a GHS Category 3 classification.[5][6] This indicates that a relatively small amount of the substance can be toxic if ingested. The exact LD50 value is not specified in the available literature, but the classification implies a lethal dose between 50 and 300 mg/kg of body weight for rats.

While data on acute dermal and inhalation toxicity for this specific compound are absent, related compounds like 2-Chloro-5-methylbenzaldehyde are classified as harmful by these routes.[10] Therefore, exposure via skin contact and inhalation should be minimized.

Metabolism and Toxicokinetics: A Mechanistic Perspective

Understanding the metabolic fate of a chemical is key to predicting its toxicity. While specific studies on this compound are lacking, the metabolism of similar compounds, such as 2-chlorobenzaldehyde, has been investigated. 2-Chlorobenzaldehyde is rapidly metabolized, primarily to 2-chlorohippuric acid, and excreted in the urine.[3]

Based on this, a probable metabolic pathway for this compound in mammals can be proposed:

-

Oxidation: The aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase enzymes in the liver, forming 5-chloro-2-methylbenzoic acid.

-

Conjugation: The resulting carboxylic acid can then be conjugated with glycine to form 5-chloro-2-methylhippuric acid, which is more water-soluble and readily excreted.

This rapid metabolism and excretion pathway is typical for many benzaldehydes and generally leads to detoxification.[14] However, the aldehyde functional group itself can be reactive and may contribute to toxicity before it is metabolized.

Genotoxicity and Carcinogenicity: An Evidence-Based Assessment

There is no specific data on the genotoxicity or carcinogenicity of this compound. However, we can again turn to read-across from the parent compound, benzaldehyde, and other relevant molecules.

-

Benzaldehyde: Has been evaluated and is generally not considered to be genotoxic.[15] Carcinogenicity studies in rats and mice have not provided sufficient evidence of carcinogenicity.[16]

-

5-Chloro-o-toluidine: This compound shares the 5-chloro-2-methyl substitution pattern but has an amino group instead of an aldehyde. It has been shown to be carcinogenic in mice, inducing hemangiosarcomas and hepatocellular carcinomas.[17]

The carcinogenicity of 5-chloro-o-toluidine raises a point of concern. While the aldehyde group of this compound is metabolized differently than the amino group of 5-chloro-o-toluidine, the shared substitution pattern on the aromatic ring could potentially lead to the formation of reactive intermediates. Therefore, in the absence of specific data, a cautious approach is warranted, and exposure to this compound should be minimized.

Experimental Protocols for Toxicological Assessment

To ensure the trustworthiness and reproducibility of safety data, standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are employed. These protocols are designed to be self-validating through the use of positive and negative controls and clearly defined endpoints.

OECD Test Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method

This method is used to estimate the acute oral toxicity of a substance and allows for its classification into one of the GHS categories.[2][5]

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (mortality or evident toxicity) determines the next step: either dosing at a higher or lower fixed dose level or cessation of testing.

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually female rats) are used.

-

Fasting: Animals are fasted overnight before dosing.[1]

-

Dose Administration: The test substance is administered in a single dose by oral gavage.

-

Starting Dose: A starting dose is chosen from one of four fixed levels (5, 50, 300, or 2000 mg/kg) based on available information.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[1]

-

Stepwise Procedure:

-

If mortality occurs at the starting dose, the test is repeated with a lower dose in another group of animals.

-

If no mortality occurs, the test is repeated with a higher dose.

-

-

Classification: The substance is classified based on the dose levels at which mortality is observed.

Figure 1: Workflow for OECD TG 423 (Acute Toxic Class Method).

OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method provides a humane and scientifically valid alternative to animal testing for assessing skin irritation potential.[4][18][19]

Principle: The test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The irritancy of the chemical is determined by its effect on cell viability.

Methodology:

-

RhE Model: A commercially available RhE model, which mimics the structure and function of the human epidermis, is used.[4]

-

Test Chemical Application: A defined amount of the test chemical is applied to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the chemical for a specific period (e.g., 60 minutes), after which it is rinsed and incubated for a post-exposure period (e.g., 42 hours).[6]

-

Viability Assessment: Cell viability is measured using a colorimetric assay, typically the MTT assay. In this assay, the mitochondrial dehydrogenase enzymes of viable cells convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Classification:

Figure 2: Experimental Workflow for OECD TG 439 (In Vitro Skin Irritation).

Safe Handling, Storage, and Emergency Procedures

Given the toxicological profile, stringent safety measures are mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat, and in cases of potential for significant exposure, chemical-resistant overalls.

-

Respiratory Protection: If working with the solid in a way that may generate dust, or if heating the compound, use a respirator with an appropriate filter.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

The storage class code is 6.1C - Combustible acute toxic Cat.3 / toxic compounds or compounds which cause chronic effects.[5]

First Aid Measures

-

Ingestion: This is a medical emergency. Rinse mouth. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.[4]

-

Skin Contact: Immediately remove contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation persists.[18]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

Environmental Fate and Ecotoxicity

Specific data on the environmental fate and ecotoxicity of this compound are not available. However, based on the parent compound, benzaldehyde, some predictions can be made. Benzaldehyde is readily biodegradable and has a low potential for bioaccumulation.[20] The presence of a chlorine atom on the benzene ring of this compound may increase its persistence in the environment compared to benzaldehyde. Therefore, release into the environment should be avoided.

Conclusion: A Framework for Responsible Innovation

This compound is a valuable chemical intermediate with a significant acute oral toxicity profile. While data gaps exist for other toxicological endpoints, a science-based approach using read-across from structurally similar compounds strongly suggests that it should also be handled as a potential skin and eye irritant. The probable metabolic pathway involves rapid oxidation and conjugation, which is a detoxification route. However, the potential for carcinogenicity, suggested by a structurally related compound, underscores the need for minimizing exposure.

By understanding the principles behind standardized toxicological testing and implementing robust safety protocols, researchers can confidently and responsibly utilize this compound in the pursuit of scientific advancement. This guide serves as a framework for this understanding, promoting a culture of safety that is integral to responsible innovation.

References

- 1. umwelt-online.de [umwelt-online.de]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity_Chemicalbook [chemicalbook.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. dermatest.com [dermatest.com]

- 7. oecd.org [oecd.org]

- 8. Guidance on the use of read‐across for chemical safety assessment in food and feed - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ICSC 0641 - o-CHLOROBENZALDEHYDE [chemicalsafety.ilo.org]

- 10. 2-Chloro-5-methylbenzaldehyde | C8H7ClO | CID 15647278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3-Chlorobenzaldehyde | C7H5ClO | CID 11477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 4-Chlorobenzaldehyde | C7H5ClO | CID 7726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. santos.com [santos.com]

- 17. oehha.ca.gov [oehha.ca.gov]

- 18. siesascs.edu.in [siesascs.edu.in]

- 19. mbresearch.com [mbresearch.com]

- 20. santos.com [santos.com]

A Comprehensive Technical Guide to the Dipole Moment and Conformational Analysis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape and electronic properties of substituted benzaldehydes are of paramount importance in medicinal chemistry and materials science. The orientation of the formyl group relative to the benzene ring, governed by a delicate interplay of steric and electronic effects, profoundly influences molecular recognition, reactivity, and physicochemical properties. This guide provides an in-depth exploration of the theoretical underpinnings and practical methodologies for the conformational analysis and dipole moment determination of this crucial class of compounds. We will delve into the causality behind experimental choices, from high-resolution spectroscopic techniques to computational modeling, offering a self-validating framework for robust characterization.

Introduction: The Significance of Conformation and Polarity in Benzaldehydes

Substituted benzaldehydes are ubiquitous scaffolds in drug discovery, serving as key intermediates and pharmacophores. Their biological activity is intrinsically linked to their three-dimensional structure and electronic distribution. The rotation of the formyl group around the C(aryl)-C(formyl) bond gives rise to different conformers, primarily the planar O-cis and O-trans forms, which can have distinct dipole moments and steric profiles.[1][2] The relative stability of these conformers is dictated by the nature and position of the substituents on the aromatic ring.[3][4]

A thorough understanding of these conformational preferences and the resulting molecular dipole moment is critical for:

-

Structure-Activity Relationship (SAR) Studies: Correlating specific conformations with biological efficacy to guide rational drug design.

-

Crystal Engineering: Predicting and controlling the packing of molecules in the solid state, which impacts solubility and bioavailability.

-

Materials Science: Designing molecules with specific dielectric properties for applications in organic electronics.

This guide will equip researchers with the knowledge to dissect these molecular features through a synergistic approach combining experimental measurements and theoretical calculations.

Theoretical Framework: Understanding the Forces at Play

The conformational preference in substituted benzaldehydes is a result of the balance between two major factors:

-

Steric Effects: Repulsive interactions between the formyl group and bulky ortho-substituents can destabilize certain conformations. For instance, a large substituent at the ortho position will generally favor the O-trans conformation to minimize steric clashes.[1]

-

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the electron density distribution in the molecule and the rotational barrier around the C-C bond.[5][6] Electron-donating groups in the para position can increase the double bond character of the C(aryl)-C(formyl) bond through resonance, thereby increasing the rotational barrier.[6][7] Intramolecular hydrogen bonding, as seen in o-hydroxybenzaldehyde, can strongly favor the s-cis conformation.[3]

The molecular dipole moment (μ) is a vector sum of individual bond moments.[8][9] Its magnitude and direction are highly sensitive to both the molecular geometry and the electronic effects of the substituents.[3][10]